molecular formula C4H9ClN4O2 B2709716 2-(2-Azidoethylamino)acetic acid;hydrochloride CAS No. 2172480-54-3

2-(2-Azidoethylamino)acetic acid;hydrochloride

Cat. No.: B2709716
CAS No.: 2172480-54-3
M. Wt: 180.59
InChI Key: YOTYXYTWIQRIQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules typically involves multiple steps, each requiring specific reagents and conditions . Without specific information on “2-(2-Azidoethylamino)acetic acid;hydrochloride”, it’s challenging to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known structure for “this compound”, a detailed molecular structure analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions are carried out. Typically, azido groups can participate in click reactions, and amino acids can undergo various transformations, including peptide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s molecular structure .

Scientific Research Applications

Polymer Science and Thermoresponsivity

A study by Narumi et al. (2008) describes the use of an azido group-containing compound as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide. This process yields polymers end-functionalized with azido groups, which can then undergo 'click' reactions to modify the polymer end-groups, altering their Lower Critical Solution Temperature (LCST) and thus controlling the thermoresponsivity of the polymers. This technique offers a versatile method for adjusting the thermoresponsive behavior of polymers for various applications, including drug delivery systems and smart materials (Narumi et al., 2008).

Antibiotic Synthesis

Woulfe and Miller (1985) reported on the synthesis of a new class of heteroatom-activated beta-lactam antibiotics featuring substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. Their work demonstrates the potential of azidoethylamino acetic acid derivatives in the development of novel antibiotics, particularly those with significant activity against Gram-negative bacteria, showcasing the importance of azide-functionalized compounds in medicinal chemistry (Woulfe & Miller, 1985).

Organic Acid Utilization in Oil and Gas Operations

Alhamad et al. (2020) explore the use of organic acids, including acetic acid, in acidizing operations for enhancing oil and gas extraction from carbonate and sandstone formations. Their intensive review underscores the role of weaker, less corrosive acids as alternatives to hydrochloric acid (HCl), highlighting organic acids' advantages in reducing corrosion rates, avoiding sludging, and improving penetration in high-temperature operations. This research signifies the broader application spectrum of organic acids in the petroleum industry for improving production efficiency and mitigating operational risks (Alhamad et al., 2020).

Synthesis and Utilization in Continuous Flow Chemistry

Gutmann et al. (2012) detail the safe generation and utilization of hydrazoic acid (HN3) in a continuous flow reactor for synthesizing 5-substituted-1H-tetrazoles and preparing N-(2-azidoethyl)acylamides. Their work showcases the efficient and safe use of hazardous chemicals in modern synthetic chemistry, highlighting the application of azido compounds in generating valuable chemical products with high yield and in a controlled environment, thus contributing to the advancement of green chemistry practices (Gutmann et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of “2-(2-Azidoethylamino)acetic acid;hydrochloride”, it’s difficult to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many azido compounds are explosive, and hydrochloric acid is corrosive .

Future Directions

The future directions for research on “2-(2-Azidoethylamino)acetic acid;hydrochloride” would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

2-(2-azidoethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-8-7-2-1-6-3-4(9)10;/h6H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTYXYTWIQRIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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